molecular formula C15H18N2O5 B1303285 Ethyl 1-(4-formyl-2-nitrophenyl)piperidine-4-carboxylate CAS No. 885949-64-4

Ethyl 1-(4-formyl-2-nitrophenyl)piperidine-4-carboxylate

Cat. No. B1303285
CAS RN: 885949-64-4
M. Wt: 306.31 g/mol
InChI Key: IEEHLDTWICBVDM-UHFFFAOYSA-N
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Description

The compound Ethyl 1-(4-formyl-2-nitrophenyl)piperidine-4-carboxylate is a derivative of piperidine, which is a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are known for their diverse pharmacological activities and are often used as building blocks in organic synthesis. The presence of a formyl group and a nitro group on the phenyl ring suggests that this compound could be involved in various chemical reactions, particularly those involving electrophilic aromatic substitution.

Synthesis Analysis

While the provided papers do not directly discuss the synthesis of Ethyl 1-(4-formyl-2-nitrophenyl)piperidine-4-carboxylate, they do provide insights into related compounds. For instance, the synthesis of ethyl(2-amino-4-(3-nitrophenyl)-1,4-dihydro-2H-pyrano[3,2-h]quinolin-3-)carboxylate involves the formation of a six-membered ring with a boat conformation, which is a common structural feature in piperidine derivatives . The synthesis of such compounds typically involves multi-step reactions, including nitration, reduction, and protection/deprotection strategies.

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be quite complex. For example, the crystal structure of a thiopiperidine derivative shows the piperidine ring in an envelope conformation, with substituents adopting equatorial or axial positions . This conformational aspect is crucial as it affects the compound's reactivity and interaction with other molecules. The intramolecular hydrogen bonding observed in some derivatives can also influence the stability and reactivity of the compound .

Chemical Reactions Analysis

Piperidine derivatives can participate in a variety of chemical reactions. The presence of a formyl group in Ethyl 1-(4-formyl-2-nitrophenyl)piperidine-4-carboxylate suggests that it could undergo reactions typical of aldehydes, such as nucleophilic addition or condensation reactions. The nitro group is an electron-withdrawing group that can be involved in reactions such as reduction to an amine or participation in nucleophilic aromatic substitution .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives like Ethyl 1-(4-formyl-2-nitrophenyl)piperidine-4-carboxylate are influenced by their functional groups and molecular structure. For example, the chiral resolution of enantiomers of a related piperidine compound was achieved using a Chiralpak IA column, indicating the importance of chirality in the physical properties of these compounds . The detection and quantitation limits in such analyses are also crucial for understanding the compound's sensitivity and specificity in various matrices .

Scientific Research Applications

Anticancer Applications

One of the key applications of Ethyl 1-(4-formyl-2-nitrophenyl)piperidine-4-carboxylate derivatives is in the development of anticancer agents. Rehman et al. (2018) synthesized propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole by utilizing Ethyl 1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxylate as a starting material. These derivatives were evaluated for their anticancer properties, with several showing promising IC50 values, indicating their potential as strong anticancer agents relative to doxorubicin, a known anticancer drug. The study highlights the compound's utility in synthesizing new entities with significant anticancer activity Rehman et al., 2018.

Enzyme Inhibition for Cancer Therapy

Another application is found in the development of inhibitors for specific carboxylesterases, enzymes expressed at high levels in the human liver and intestine and involved in detoxifying xenobiotics. Yoon et al. (2004) explored the development of small molecule inhibitors selective for human intestinal carboxylesterase to mitigate the toxic side effects of CPT-11, an anticancer prodrug. This research underscores the compound's relevance in designing therapeutic strategies to improve cancer treatment outcomes Yoon et al., 2004.

Crystal Structure Analysis for Drug Design

Mambourg et al. (2021) determined the crystal structures of two analogues of Ethyl 1-(4-formyl-2-nitrophenyl)piperidine-4-carboxylate, exploring their potential as potentiators of Ubiquitin C-terminal hydrolase-L1 (UCH-L1). Different crystal packings observed in these analogues could inform the design of drugs targeting neurodegenerative diseases, showcasing the compound's utility in drug design and development Mambourg et al., 2021.

Pharmacological Synthesis and Biological Evaluation

Further research involves the synthesis of new pharmacologically active compounds. Bodke and Sangapure (2003) engaged in the synthesis of benzofuro[3,2-d]pyrimidines, starting from Ethyl 3-amino-2-ben?ofiiran carboxylate, involving transformations that yield compounds with antibacterial and antifungal activities. This demonstrates the versatility of Ethyl 1-(4-formyl-2-nitrophenyl)piperidine-4-carboxylate derivatives in generating new molecules with potential therapeutic applications Bodke & Sangapure, 2003.

Safety and Hazards

The safety information available indicates that the compound has the GHS07 pictogram. The signal word for this compound is “Warning”. The hazard statements include H302, H312, and H332. The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

ethyl 1-(4-formyl-2-nitrophenyl)piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O5/c1-2-22-15(19)12-5-7-16(8-6-12)13-4-3-11(10-18)9-14(13)17(20)21/h3-4,9-10,12H,2,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEEHLDTWICBVDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=C(C=C(C=C2)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40377167
Record name Ethyl 1-(4-formyl-2-nitrophenyl)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(4-formyl-2-nitrophenyl)piperidine-4-carboxylate

CAS RN

885949-64-4
Record name Ethyl 1-(4-formyl-2-nitrophenyl)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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